(1S,3S)-Isomalathion

Description

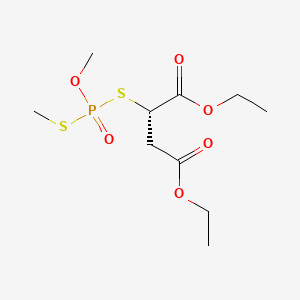

Structure

3D Structure

Properties

CAS No. |

141264-05-3 |

|---|---|

Molecular Formula |

C10H19O6PS2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1 |

InChI Key |

LPQDGVLVYVULMX-CLBCNEFWSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC |

Origin of Product |

United States |

Stereochemical Aspects and Synthesis Pathways in Research

Elucidation of Absolute Configuration and Stereochemical Purity in Research Synthesis

The definitive assignment of the absolute configuration of isomalathion (B127745) stereoisomers, including (1S,3S)-isomalathion, has been a critical area of research. Early synthetic efforts aimed to produce all four stereoisomers to understand their individual properties. core.ac.uk

A pivotal study accomplished the synthesis of all four isomalathion stereoisomers. The absolute configurations were unequivocally determined through X-ray crystallographic analysis of a precursor, an alkaloid salt. datapdf.comnih.gov This analytical technique provided a solid-state structure, which allowed for the direct assignment of the R/S configuration at both the phosphorus and carbon chiral centers. mdpi.comlibretexts.orglibretexts.org

To analyze the stereochemical purity of the synthesized isomers, a high-performance liquid chromatography (HPLC) method was developed. This technique successfully resolved all four stereoisomers, enabling the determination of their ratios in a given sample. datapdf.comnih.gov The development of such analytical methods is paramount for verifying the stereochemical integrity of synthesized compounds and for studying their differential biological activities. researchgate.net

Table 1: Analytical Techniques for Stereochemical Elucidation

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Determination of absolute configuration of a precursor salt. | datapdf.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Resolution and quantification of the four isomalathion stereoisomers. | datapdf.comnih.gov |

Enantioselective and Diastereoselective Synthesis Methodologies for this compound

The targeted synthesis of specific stereoisomers like this compound requires precise control over the formation of the two chiral centers. Research has explored various enantioselective and diastereoselective strategies to achieve this. mdpi.comunimi.itrsc.orgnsf.gov

Catalytic Approaches to Stereoselective Isomalathion Formation

While the literature specifically detailing catalytic asymmetric synthesis for this compound is not abundant, the principles of asymmetric catalysis are broadly applicable. nih.gov Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. nsf.govmpg.demdpi.com For a molecule like isomalathion, this could involve, for instance, a chiral catalyst that directs the alkylation or phosphorylation step to create the desired stereochemistry at the phosphorus or carbon center.

Chiral Auxiliary-Mediated Synthesis of this compound

A more documented and successful approach for the synthesis of isomalathion stereoisomers involves the use of chiral auxiliaries. numberanalytics.comnih.govresearchgate.netharvard.edu A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the synthesis of isomalathion stereoisomers, strychnine, a chiral alkaloid, was employed to resolve the asymmetric phosphorus moiety. datapdf.comnih.gov This was achieved by forming diastereomeric salts of des-methyl malathion (B1675926) thioacids with strychnine. These diastereomeric salts could then be separated by fractional crystallization. Subsequent S-methylation of the separated diastereomers yielded the individual isomalathion stereoisomers, including this compound. datapdf.comresearchgate.net

Another pathway involved the reaction of the resolved alkaloid salts of O,S-dimethyl phosphorothioic acid with a chiral triflate derived from diethyl malate (B86768). researchgate.net The convergence of these two independent synthetic routes, correlated with X-ray analysis, provided definitive stereochemical assignments. researchgate.net

Table 2: Key Reagents in Chiral Auxiliary-Mediated Synthesis

| Reagent | Role | Reference |

|---|---|---|

| Strychnine | Chiral resolving agent for the phosphorus stereocenter. | datapdf.comnih.gov |

| (R)- or (S)-diethyl malate triflate | Chiral electrophile for establishing the carbon stereocenter. | researchgate.net |

Formation of this compound as a Stereochemically Defined Byproduct or Impurity

This compound, along with its other stereoisomers, is primarily known as an impurity in technical grade malathion. wikipedia.orgnih.gov It is formed through the thermal isomerization of malathion. wikipedia.org This process involves the rearrangement of a methyl group from a methoxy (B1213986) group to the thiono sulfur, converting the P=S bond to a P=O bond and creating a new chiral center at the phosphorus atom. core.ac.uk

The concentration of isomalathion in malathion formulations is a significant concern as it is a more potent inhibitor of acetylcholinesterase than malathion itself. core.ac.uk While technical grade malathion may contain low levels of isomalathion (around 0.2%), these levels can increase upon storage, particularly at elevated temperatures. nih.govepa.gov The stereochemical composition of this impurity is typically a racemic mixture of all four stereoisomers, as the isomerization process is generally not stereoselective.

Stereoisomerization Dynamics of this compound under Controlled Research Conditions

Research into the stereoisomerization dynamics of individual isomalathion isomers under controlled conditions is less documented than their synthesis. However, it is known that organophosphorus compounds with chiral phosphorus centers can undergo epimerization. The stability of the stereochemistry at both the phosphorus and carbon centers of this compound would be influenced by factors such as temperature, pH, and the presence of catalysts.

Kinetic studies have revealed interesting mechanistic aspects. For instance, the inhibition of mammalian acetylcholinesterase by (1S)-isomalathions, including the (1S,3S) isomer, was found to proceed through an unexpected mechanism involving the loss of the thiomethyl group as the primary leaving group, rather than the anticipated diethyl thiosuccinate. science.gov This highlights that the stereochemistry at the phosphorus center can significantly influence the reactivity and interaction with biological targets. core.ac.uk

Further research on the isomerization and degradation pathways of individual stereoisomers like this compound is crucial for a complete understanding of their environmental fate and toxicological profiles.

Mechanistic Studies on 1s,3s Isomalathion Interactions

Enzyme-Substrate and Enzyme-Inhibitor Interactions of (1S,3S)-Isomalathion

This compound acts as an inhibitor of various serine hydrolases, including esterases that are critical in neuro-transmission and detoxification. acs.orgnih.gov Its interaction is characterized by profound stereoselectivity, where both the binding affinity and the subsequent chemical reaction are dictated by its specific three-dimensional structure.

Research has consistently demonstrated that the mechanism of enzyme inhibition by isomalathion (B127745) is stereospecific, with a clear distinction between isomers with a (1R)- versus a (1S)-configuration at the phosphorus center. acs.orgnih.gov For this compound, interaction with the active site of esterases such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cholesterol esterase leads to the phosphorylation of a catalytic serine residue. acs.orgnih.gov

A pivotal finding is the identity of the primary leaving group during this reaction. Kinetic and mass spectral evidence confirms that for this compound, the inhibitory reaction proceeds with the loss of the thiomethyl group as the primary leaving group. acs.orgumich.edudoi.orgacs.org This mechanism is conserved across different α/β-hydrolase fold enzymes. acs.orgnih.gov This contrasts sharply with the (1R)-isomers, which expel the larger diethyl thiosuccinyl ligand. acs.orgnih.gov

Furthermore, the enzyme-inhibitor complex formed by this compound is notably resistant to reactivation by nucleophilic agents like 2-pralidoxime (2-PAM). acs.orgnih.gov This refractory nature is a direct consequence of the unique phosphorylation mechanism and the subsequent stability of the resulting adduct. acs.orgnih.gov

Stereoselectivity is highly evident in the inhibitory potency of isomalathion isomers against various cholinesterases. Studies consistently show that this compound is the weakest inhibitor among the four stereoisomers. acs.orgnih.govnih.govacs.org The (1R,3R)-isomer is typically the most potent inhibitor. nih.govacs.orgnih.gov

The disparity in inhibitory strength can be substantial. For hen brain AChE, there is a 15-fold difference in the bimolecular rate constant of inhibition (k_i) between the most potent (1R,3R) and the least potent (1S,3S) isomer. nih.gov A similar trend is observed for other esterases, including human and equine butyrylcholinesterase and bovine cholesterol esterase, where the ratio of k_i values for the most potent to the least potent isomer can be as high as 68.6. acs.orgnih.gov This stereoselective inhibition is also conserved for non-target enzymes like α-naphthyl acetate (B1210297) esterase (ANAE). nih.govresearchgate.net

| Enzyme | Isomer | Bimolecular Rate Constant (k_i) | Relative Potency |

| Hen Brain Acetylcholinesterase | (1R,3R) | 388 mM⁻¹ min⁻¹ nih.gov | Most Potent |

| (1R,3S) | Intermediate | ||

| (1S,3R) | Intermediate | ||

| (1S,3S) | 25.6 mM⁻¹ min⁻¹ nih.gov | Least Potent (15x weaker than 1R,3R) | |

| Human Butyrylcholinesterase | (1R,3R) | Most Potent | |

| (1S,3S) | Least Potent (10.5x weaker) acs.orgnih.gov | ||

| Equine Butyrylcholinesterase | (1R,3R) | Most Potent | |

| (1S,3S) | Least Potent (11.9x weaker) acs.orgnih.gov | ||

| Bovine Cholesterol Esterase | (1R,3R) | Most Potent | |

| (1S,3S) | Least Potent (68.6x weaker) acs.orgnih.gov | ||

| α-Naphthyl Acetate Esterase | (1R,3R) | Most Potent nih.govacs.org | |

| (1S,3S) | Least Potent nih.govacs.org |

The mechanistic differences observed in kinetic studies are substantiated by structural and computational analyses.

Computational Docking: Computer-based molecular modeling of this compound within the active sites of esterases like Torpedo AChE and bovine cholesterol esterase corroborates the kinetic findings. acs.orgnih.govdtic.mil These models show that the inhibitor orients itself such that the thiomethyl group is positioned as the most likely primary leaving group for nucleophilic attack by the active site serine. acs.orgnih.govdtic.mil

Mass Spectrometry (MS): Mass spectral analysis provides definitive structural evidence for the resulting enzyme-inhibitor adducts. Inhibition of AChE by (1S)-isomers, including this compound, results in an O-methyl phosphate (B84403) adduct on the active site serine peptide. acs.orgnih.gov This mass is consistent with an inhibitory mechanism involving the initial loss of the thiomethyl group, which is then followed by a rapid secondary reaction displacing the diethyl thiosuccinyl group. acs.orgnih.govoup.com This is fundamentally different from the O,S-dimethyl phosphate adduct that is formed following inhibition by (1R)-isomers. acs.orgnih.gov

Molecular-Level Interactions of this compound with Biological Macromolecules

The interaction of this compound is defined by the covalent modification of its protein targets.

The fundamental molecular interaction between this compound and serine hydrolases is the covalent phosphorylation of the active site serine. umich.edunih.gov This reaction involves a nucleophilic attack from the serine's hydroxyl group onto the electrophilic phosphorus center of the isomalathion molecule. umich.edu

For the (1S,3S) stereoisomer, this molecular event proceeds via a distinct, two-step mechanism at the active site:

Initial Phosphorylation: The serine hydroxyl attacks the phosphorus atom, causing the scission of the P-S bond and the expulsion of the thiomethyl group. acs.orgnih.gov

Rapid Aging: The resulting enzyme-inhibitor complex is unstable and rapidly undergoes a secondary reaction, which involves the cleavage of the second P-S bond and the loss of the diethyl thiosuccinyl moiety. acs.orgoup.com

Nucleic Acid Interactions

A comprehensive search of academic literature and research databases did not yield any specific studies on the direct interactions of this compound with nucleic acids (DNA or RNA). The primary focus of mechanistic research on this compound has been its interaction with serine hydrolase enzymes, such as acetylcholinesterase and carboxylesterases. While some organophosphorus compounds can interact with and damage nucleic acids, this does not appear to be a documented area of investigation for this compound.

Environmental Fate and Transformation Mechanisms of 1s,3s Isomalathion

Stereoselective Abiotic Degradation Pathways in Environmental Research

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of organophosphate compounds in the environment. The spatial arrangement of atoms in chiral molecules like (1S,3S)-Isomalathion can affect their susceptibility to these chemical reactions.

Hydrolysis is a primary mechanism for the abiotic degradation of organophosphate pesticides in water and soil. nih.govresearchgate.net The rate of this chemical breakdown is highly dependent on the pH of the aqueous medium. nih.govillinois.edu For organophosphates like malathion (B1675926) and its isomers, hydrolysis occurs more rapidly under alkaline conditions (pH > 7) and is significantly slower in acidic or neutral water. nih.gov The process involves the cleavage of the molecule by water, typically at the ester or phosphorus-sulfur bonds, leading to the formation of less complex, and often less toxic, compounds. illinois.edunichino.uk

While specific hydrolysis kinetic data for the this compound stereoisomer are not extensively detailed in publicly available literature, the principles governing its parent compound, malathion, provide a clear framework. The rate of hydrolysis for malathion increases approximately tenfold for every unit increase in pH. nichino.ukusu.edu This pH dependency means that in alkaline surface waters or soils, the persistence of isomalathion (B127745) isomers would be considerably shorter than in acidic environments. epa.gov Studies on malathion have demonstrated half-lives ranging from 12 hours at pH 9 to 107 days at pH 5. epa.gov It is expected that this compound follows a similar pH-dependent degradation pattern, although the specific rates may differ due to stereochemical influences on the molecule's susceptibility to nucleophilic attack by water or hydroxide (B78521) ions.

| pH Level | Condition | Malathion Half-Life | Reference |

|---|---|---|---|

| 5 | Acidic | 107 days | epa.gov |

| 7 | Neutral | 6.21 days | epa.gov |

| 9 | Alkaline | 12 hours (0.5 days) | epa.gov |

This interactive table illustrates the profound effect of pH on the hydrolysis half-life of malathion, a principle that is also applicable to its isomer, this compound.

Photolysis, or degradation by sunlight, represents another important abiotic pathway for the transformation of pesticides in the environment, particularly on surfaces and in the upper layers of water bodies. nih.gov Studies on malathion show that it can be transformed by photolysis, and this process can lead to the formation of malaoxon, an oxidative metabolite. nih.govepa.gov The effectiveness of ultraviolet (UV) irradiation in degrading malathion is influenced by factors such as the initial concentration of the pesticide, the duration of exposure to light, and the pH of the water. nih.gov

For malathion, UV photolysis primarily proceeds through the cleavage of the phosphorus-sulfur bond. nih.gov While specific photolytic studies focusing on the this compound isomer are limited, it is anticipated that it would undergo similar photochemical reactions. The presence of chromophores (light-absorbing groups) in the molecule makes it susceptible to degradation by environmental UV radiation. The specific stereoconfiguration of this compound could potentially influence the quantum yield and the distribution of photoproducts, leading to stereoselective photolytic degradation, though this remains an area requiring further research.

Biotic Degradation and Biotransformation Research on this compound

Microbial activity is a cornerstone of pesticide degradation in soil and aquatic ecosystems. The enzymatic machinery of microorganisms can transform complex organic molecules like this compound into simpler compounds, a process known as biodegradation or biotransformation. nih.gov

Biodegradation mediated by microorganisms is a key process in the dissipation of malathion and its isomers from soil and water. nih.govepa.gov Research on chiral pesticides has increasingly demonstrated that microbial communities often exhibit enantioselectivity, meaning they preferentially degrade one stereoisomer over another. capes.gov.brnih.govmdpestnet.org

Studies focusing on the enantiomers of malathion have shown that the degradation can be highly stereoselective, though the preference can vary between different environmental matrices and microbial populations. For example, in some soil and water systems, the S-(-)-enantiomer of malathion was found to degrade more rapidly than the R-(+)-enantiomer. capes.gov.brnih.gov Conversely, in certain plants, preferential degradation of the R-(+)-enantiomer has been observed. nih.gov This highlights that the enzymatic systems of the degrading microorganisms interact differently with each stereoisomer.

Although direct studies on the microbial degradation of this compound are scarce, the principles of enantioselectivity observed for malathion strongly suggest that isomalathion isomers will also undergo stereoselective biodegradation in soil and water. The specific rates and enantiomeric enrichment would depend on the composition and enzymatic capabilities of the microbial consortia present in a given environment.

| System | Enantiomer Degraded Faster | Outcome | Reference |

|---|---|---|---|

| Various Soil & Water Samples | S-(-)-malathion | Relative enrichment of the R-(+)-form | capes.gov.brnih.gov |

| Chinese Cabbage & Rape | S-(-)-malathion | Faster dissipation of the S-enantiomer | nih.gov |

| Sugar Beet | R-(+)-malathion | Preferential degradation of the R-enantiomer | nih.gov |

| Paddy Rice & Wheat | Non-enantioselective | Similar degradation rates for both enantiomers | nih.gov |

This interactive table summarizes findings on the enantioselective degradation of malathion in different environmental and agricultural systems, illustrating a key concept applicable to its isomers.

Biotransformation is the process by which living organisms modify chemical compounds. nih.gov The primary pathway for the microbial degradation of malathion involves the hydrolysis of its two carboxyethyl ester linkages. This enzymatic action results in the formation of malathion monocarboxylic acid (MMA) and subsequently malathion dicarboxylic acid (MDA). epa.govnih.govresearchgate.net These polar metabolites are generally more water-soluble and less toxic than the parent compound.

Given the structural similarity, this compound is expected to undergo an analogous biotransformation pathway. The ester groups are susceptible to hydrolysis by microbial enzymes, leading to the formation of the corresponding isomalathion mono- and dicarboxylic acids. The specific stereochemistry of the resulting metabolites would be retained from the (1S,3S) parent molecule. Other potential biotransformation products could arise from the cleavage of the P-S or S-C bonds, although ester hydrolysis is typically the dominant initial degradation step for malathion in biological systems.

Several enzyme systems are known to be involved in the degradation of organophosphate pesticides. The most prominent among these are carboxylesterases and phosphotriesterases. researchgate.netfrontiersin.org

Carboxylesterases (CEs) are crucial for the detoxification of malathion. nih.govnih.gov These enzymes catalyze the hydrolysis of the ester bonds, converting malathion to its mono- and dicarboxylic acids. researchgate.net Isomalathion isomers, however, are known to be potent inhibitors of carboxylesterase activity. nih.govnih.govdocumentsdelivered.com This inhibition is a key factor in the increased toxicity of malathion formulations that contain isomalathion as an impurity. researchgate.netnih.gov The (1S,3S) stereochemistry will dictate how the molecule fits into the active site of the carboxylesterase, influencing its potency as an inhibitor or its susceptibility as a substrate for degradation.

Phosphotriesterases (PTEs) , such as organophosphorus hydrolase (OPH), are another class of enzymes capable of degrading organophosphates. researchgate.netfrontiersin.org These enzymes typically hydrolyze the phosphorus ester or thioester bonds. While less studied in the context of isomalathion specifically, PTEs are known to act on a broad range of organophosphate substrates and could play a role in the environmental degradation of this compound.

Cytochrome P450 (CYP450) monooxygenases are primarily involved in Phase I metabolism, which can include oxidative desulfuration of thionophosphates (P=S) to their more toxic oxon (P=O) analogs. researchgate.net While isomalathion already possesses a P=O bond, CYPs could potentially be involved in other oxidative transformations of the molecule.

The interaction of this compound with these enzyme systems is stereospecific. The precise three-dimensional structure of the isomer determines its binding affinity and orientation within the enzyme's active site, thereby governing whether it is efficiently degraded or acts as an inhibitor.

Sorption and Desorption Research of this compound in Environmental Matrices

The interaction of a chemical with soil and sediment particles, through processes of sorption and desorption, plays a pivotal role in its environmental mobility and bioavailability. Sorption refers to the binding of a substance to a solid matrix, while desorption is the release of the sorbed substance back into the surrounding solution. These processes are influenced by the physicochemical properties of both the chemical and the environmental matrix, such as soil organic matter content, clay content, and pH.

Detailed, quantitative research specifically investigating the sorption and desorption of this compound in various environmental matrices is notably scarce in publicly available scientific literature. Studies on the environmental fate of malathion often focus on the parent compound as a racemic mixture or its primary enantiomers, with limited specific data available for its isomers like isomalathion.

However, general principles of pesticide sorption can be applied to infer the likely behavior of this compound. Organophosphorus compounds, including malathion and its isomers, are known to sorb to soil particles. The extent of this sorption is often correlated with the organic carbon content of the soil, and it can be a significant factor in reducing their mobility in the environment.

Table 1: Factors Influencing the Sorption and Desorption of Organic Compounds in Soil

| Factor | Description | Potential Impact on this compound |

| Soil Organic Matter | The amount of decomposed plant and animal residues in the soil. | Higher organic matter content is generally expected to increase the sorption of this compound, thereby reducing its mobility. |

| Clay Content and Type | The proportion and mineralogy of clay particles in the soil. | Clay minerals can provide surfaces for sorption, potentially influencing the retention of this compound in the soil. |

| pH | The acidity or alkalinity of the soil solution. | The pH can affect the chemical form of a compound and the surface charge of soil particles, which in turn can influence sorption and desorption processes. |

| Temperature | The ambient temperature of the environmental matrix. | Temperature can affect the kinetics and equilibrium of sorption and desorption processes. |

Given the lack of specific experimental data for this compound, it is not possible to provide a detailed data table of sorption coefficients (such as Kd or Koc) for this compound. Such data would be essential for accurately predicting its partitioning between soil/sediment and water.

Transport and Distribution Modeling of this compound in Environmental Compartments

Environmental fate models are computational tools used to predict the movement and distribution of chemicals in various environmental compartments, including air, water, soil, and biota. These models rely on input parameters that describe the chemical's properties and the characteristics of the environment.

Specific transport and distribution modeling studies for this compound are not readily found in the existing scientific literature. The majority of modeling efforts related to malathion focus on the parent compound. These models simulate processes such as volatilization, atmospheric deposition, runoff, leaching, and degradation to estimate the concentrations of malathion in different environmental media over time.

For instance, models like the Soil and Water Assessment Tool (SWAT) have been used to simulate the fate and transport of malathion in agricultural watersheds. mdpi.comresearchgate.net These models consider factors like pesticide application rates, soil properties, and meteorological data to predict the movement of the pesticide into surface and groundwater. mdpi.comresearchgate.net

To accurately model the transport and distribution of this compound, specific input parameters for this isomer would be required. These include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and sorption coefficients (Kd/Koc), as well as its degradation rates in different environmental compartments. In the absence of such empirical data, any modeling of this compound would be based on estimations or assumptions derived from the properties of the parent malathion or other closely related compounds, which would introduce significant uncertainty into the predictions.

Table 2: Key Processes in Environmental Transport and Distribution Modeling

| Process | Description | Relevance for this compound |

| Advection | The transport of a substance by the bulk movement of a fluid (e.g., water or air). | A primary mechanism for the movement of this compound in surface water, groundwater, and the atmosphere. |

| Dispersion | The spreading of a substance due to variations in velocity within a fluid. | Contributes to the dilution and spreading of a this compound plume in water and air. |

| Volatilization | The transfer of a substance from a liquid or solid phase to a gaseous phase. | Could be a significant transport pathway for this compound from soil or water surfaces to the atmosphere. |

| Deposition | The transfer of a substance from the atmosphere to the Earth's surface (wet or dry). | A potential source of this compound contamination in areas distant from its initial application. |

| Leaching | The downward movement of a substance through the soil profile with percolating water. | A potential pathway for this compound to reach groundwater, influenced by its sorption characteristics. |

| Runoff | The movement of a substance over the land surface with flowing water. | A significant transport mechanism for this compound from treated areas to nearby water bodies. |

Advanced Analytical Methodologies for 1s,3s Isomalathion in Research

Stereoselective Chromatographic Techniques for Separation and Quantification

The separation of isomalathion's four stereoisomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Stereoselective chromatographic techniques are therefore essential for their resolution and individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation of chiral compounds, including the stereoisomers of isomalathion (B127745). This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Research has demonstrated the successful resolution of isomalathion stereoisomers using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. mdpi.com The selection of the mobile phase is crucial for achieving optimal separation. A normal-phase mode, often employing mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol, is frequently effective. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte isomers and the chiral selector, enable the separation. mdpi.com

For the analysis of (1S,3S)-Isomalathion, a typical chiral HPLC method would involve a column like a Chiralpak AD-H or Chiralcel OD-3. mdpi.comnih.gov Detection is commonly achieved using a UV detector, as isomalathion possesses chromophores that absorb in the UV spectrum. Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to maximize resolution between the four stereoisomers. fao.orgfao.org A high-performance liquid chromatography technique has been successfully developed to resolve the four stereoisomers of isomalathion, allowing for the determination of their stereoisomeric ratios. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Isomalathion Stereoisomer Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

This table represents typical starting conditions and may require optimization for specific applications.

Gas chromatography (GC) coupled with a chiral stationary phase (CSP) offers another robust approach for the separation of volatile chiral compounds like isomalathion stereoisomers. nih.gov The key to this technique is the CSP, which is typically a high-molecular-weight chiral selector coated onto the inner wall of a capillary column. uni-muenchen.de

Modified cyclodextrins are the most common and effective CSPs for a wide range of chiral separations in GC. researchgate.netgcms.cz These cyclic oligosaccharides have a chiral cavity, and by derivatizing the hydroxyl groups on the cyclodextrin (B1172386) rim, their enantioselective properties can be finely tuned. For isomalathion analysis, a derivatized β- or γ-cyclodextrin phase would be a suitable choice. The separation mechanism involves the formation of transient, diastereomeric inclusion complexes between the isomalathion stereoisomers and the cyclodextrin selector. The stability of these complexes differs for each stereoisomer, resulting in different retention times. nih.gov

The analysis is typically performed using a high-resolution capillary column. The oven temperature program is a critical parameter that must be carefully optimized to achieve baseline resolution of all four stereoisomers. Detection can be accomplished with a flame photometric detector (FPD) in phosphorus mode, which is highly selective for organophosphorus compounds, or with a mass spectrometer (MS) for definitive identification. nih.gov

Mass Spectrometry Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing unparalleled sensitivity and structural information. When coupled with chromatographic separation techniques (LC-MS or GC-MS), it allows for the confident identification and quantification of the target analyte, even at trace levels in complex samples.

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites and degradation products of this compound. nih.gov This method involves the selection of a specific precursor ion (e.g., the molecular ion of isomalathion or a suspected metabolite) which is then fragmented through collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that provides structural information.

By comparing the fragmentation patterns of potential metabolites to that of the parent compound, this compound, structural relationships can be established. researchgate.net Metabolites often retain a significant portion of the parent structure, leading to common fragment ions. nih.gov Techniques like precursor ion scanning and neutral loss scanning can be used to systematically screen for compounds that share a common structural moiety or have undergone a specific biotransformation (e.g., hydrolysis, oxidation), respectively. Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been effectively utilized for the chiral separation and analysis of malathion (B1675926) and its related compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically to within 5 ppm. nih.govresearchgate.net This capability is invaluable for the analysis of this compound in complex matrices like environmental samples (water, soil) or biological fluids (urine, plasma).

The primary advantage of HRMS is its ability to determine the elemental composition of an ion from its exact mass. researchgate.net This greatly increases the confidence in compound identification, as it can distinguish between isobaric interferences (compounds with the same nominal mass but different elemental formulas) that may be present in the matrix. nih.gov

Furthermore, HRMS instruments can acquire full-scan data, capturing all ions within a specified mass range. nih.gov This allows for retrospective data analysis; the data can be re-interrogated at a later time to search for previously unsuspected metabolites or degradates without needing to re-run the sample. nih.gov The high resolving power and mass accuracy of HRMS significantly reduce matrix effects and improve the signal-to-noise ratio, enabling sensitive and selective quantification of this compound. nih.govcsic.es

Table 2: Comparison of MS Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| Tandem MS (MS/MS) | Structural elucidation of metabolites and degradates. | High sensitivity and specificity; provides structural information through fragmentation patterns. nih.gov |

| High-Resolution MS (HRMS) | Identification and quantification in complex matrices. | High mass accuracy for confident formula determination; retrospective data analysis; reduced matrix interference. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural and stereochemical elucidation of molecules. For isomalathion, both ¹H and ³¹P NMR are particularly informative. The synthesis and analysis of individual isomalathion stereoisomers have been confirmed using ³¹P NMR data, which verifies the enantiomeric and diastereomeric relationships based on their assigned phosphorus and carbon configurations. core.ac.uk

In a mixture, the diastereomers of isomalathion can often be distinguished by NMR because they are chemically non-equivalent. This results in separate signals in the NMR spectrum; for instance, ³¹P NMR analysis of isomalathion often shows two distinct signals corresponding to the pair of diastereoisomers. fao.org

To confirm the absolute stereochemistry of this compound, comparison with a stereochemically pure standard is typically required. Advanced NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can also be employed. These agents interact with the enantiomers to form diastereomeric complexes, which can then be distinguished by NMR, allowing for the determination of enantiomeric purity. Furthermore, techniques like 1H–19F heteronuclear Overhauser spectroscopy (HOESY) can be used to establish stereochemistry by confirming the spatial proximity of specific nuclei, which can be invaluable for assigning the correct conformation of chiral molecules. nih.gov

Spectroscopic Methods for Characterization and Quantitation in Research Samples

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of isomalathion isomers. The differentiation of stereoisomers such as this compound often requires high-resolution methods, frequently coupled with chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 (³¹P) NMR, is a powerful tool for the quantitative analysis of isomalathion in mixtures. fao.org Since isomalathion contains a phosphorus atom, ³¹P NMR provides a distinct signal that can be used for identification and quantification without interference from the more complex proton (¹H) or carbon-13 (¹³C) spectra of the sample matrix. In technical-grade malathion and its formulations, isomalathion exists as a mixture of diastereomers, which are distinguishable by ³¹P NMR. fao.org The technique allows for the determination of the molar ratio between isomalathion and malathion, which can then be used to calculate the absolute content. who.int

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of isomalathion stereoisomers. nih.gov Chiral HPLC methods have been developed to resolve the four distinct stereoisomers of isomalathion, enabling their individual isolation and quantification. nih.gov When coupled with a detector like a photodiode array (PDA) or ultraviolet (UV) detector, HPLC allows for the determination of isomalathion content using an external standard method. fao.org

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides high sensitivity and specificity for the analysis of isomalathion. researchgate.netnih.gov High-resolution mass spectrometry can differentiate isomers that are not separable by chromatography alone. lcms.cz Techniques like tandem mass spectrometry (MS/MS) and advanced fragmentation methods (e.g., Collision-Induced Dissociation) can provide structural information to help distinguish between closely related isomers. lcms.czauburn.edu For instance, ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been utilized for the chiral separation of malathion and its metabolites, including isomalathion. researchgate.net

The following table summarizes key ³¹P-NMR spectroscopic data used for the identification of isomalathion diastereomers in research samples.

| Compound/Isomer | Spectroscopic Method | Key Parameter | Observed Value (ppm) | Reference |

| Isomalathion (diastereomer 1) | ³¹P-NMR | Chemical Shift (δ) | ~56.6 | fao.org |

| Isomalathion (diastereomer 2) | ³¹P-NMR | Chemical Shift (δ) | ~58.0 | fao.org |

| Malathion | ³¹P-NMR | Chemical Shift (δ) | ~95.88 (Reference) | fao.org |

| Malaoxon | ³¹P-NMR | Chemical Shift (δ) | ~28.0 | fao.org |

This interactive table provides a summary of ³¹P-NMR chemical shifts for identifying isomalathion and related compounds.

Development of Novel Biosensors and Immunochemical Assays for this compound Detection

The development of biosensors and immunochemical assays offers the potential for rapid, sensitive, and selective detection of pesticides. While significant research has been directed towards creating these tools for the parent compound, malathion, the development of assays specific to the this compound stereoisomer is a more nascent and challenging area of research.

Biosensors: Biosensors for organophosphates like malathion typically rely on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govmdpi.com The toxicity of these compounds stems from their ability to inhibit AChE, and this biological interaction forms the basis of detection. nih.gov An electrochemical biosensor, for example, can measure the activity of immobilized AChE before and after exposure to a sample. A decrease in enzyme activity, detected through a change in current, indicates the presence of an organophosphate inhibitor. nih.gov While these biosensors are effective for detecting the presence of AChE inhibitors as a class, they generally lack the stereoselectivity needed to differentiate between isomers like this compound and its counterparts without being coupled to a chiral separation technique. researchgate.net

More recent research into malathion detection has focused on aptamer-based biosensors (aptasensors). frontiersin.orgnih.govresearchgate.net Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. frontiersin.org Researchers have developed colorimetric aptasensors using gold nanoparticles and aptamers that specifically bind to malathion. frontiersin.org These offer a rapid and instrument-free detection method. frontiersin.orgnih.gov However, the development of aptamers that can selectively bind to only one stereoisomer, such as this compound, remains a significant scientific challenge requiring advanced selection and screening processes.

Immunochemical Assays: Immunochemical assays, such as ELISA (enzyme-linked immunosorbent assay), utilize the highly specific binding between an antibody and an antigen. researchgate.net These assays are known for their high sensitivity and are widely used in pesticide analysis. researchgate.net The development of an immunoassay for this compound would require the production of monoclonal or polyclonal antibodies that can recognize the specific three-dimensional structure of this isomer while showing minimal cross-reactivity with other isomalathion stereoisomers and malathion itself. This level of specificity is difficult to achieve for small molecules with subtle structural differences. While immunoassays for the broader class of organophosphates or for malathion exist, specific assays for this compound are not yet widely established in the literature.

The table below summarizes the principles and performance of novel biosensors developed for the parent compound, malathion, which could form the foundational technology for future this compound-specific sensors.

| Sensor Type | Recognition Element | Detection Principle | Limit of Detection (LOD) | Reference |

| Aptasensor (Colorimetric) | ssDNA Aptamer | Aptamer-mediated aggregation of gold nanoparticles | Not Specified | frontiersin.org |

| Aptasensor (Label-free) | ssDNA Aptamer (G4-quadruplex) | Thioflavin T (ThT) displacement from aptamer structure | 2.01 ppb | nih.gov |

| Electrochemical Biosensor | Acetylcholinesterase (AChE) | Enzyme inhibition measured by current change | 0.5 nmol L⁻¹ | nih.gov |

| Non-enzymatic Electrochemical Sensor | CuO-ZnO Nanocomposite | Affinity of Cu for sulfur groups in malathion | 1.367 nM | nih.gov |

This interactive table illustrates the types of biosensors developed for malathion, highlighting their detection principles and sensitivities.

Future Directions and Emerging Research Avenues for 1s,3s Isomalathion

Advanced Computational Chemistry Approaches for Predicting Interactions and Pathways

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to model and predict molecular behavior, thereby saving significant time and resources compared to purely experimental approaches. sydney.edu.auwikipedia.orgadvancedsciencenews.com For (1S,3S)-isomalathion, advanced computational methods are critical for elucidating its complex interactions with biological targets and predicting its transformation pathways.

Early computational molecular modeling has already provided significant insights into the stereoselective inhibition of acetylcholinesterase (AChE) by isomalathion (B127745) isomers. dtic.milresearchgate.net Computer-based docking experiments with Torpedo californica acetylcholinesterase (TcAChE) predicted that the orientation of the isomalathion stereoisomers within the enzyme's active site dictates the mechanism of inhibition. acs.orgnih.gov Specifically, for the (1S,3S)-isomer, the thiomethyl group is predicted to be positioned as the primary leaving group, whereas for the (1R)-isomers, the diethyl thiosuccinyl group is the predicted leaving group. researchgate.netacs.orgnih.gov These computational predictions were subsequently confirmed by kinetic and mass spectral data, demonstrating a fundamental difference in the inhibitory reaction mechanism between the (1R) and (1S) isomers. acs.orgnih.gov

Future research can expand on these foundations by:

Developing more sophisticated models: Utilizing quantum mechanics/molecular mechanics (QM/MM) methods to simulate the entire enzymatic reaction, providing a more accurate picture of the transition states and energy barriers involved in the phosphorylation of AChE by this compound.

Predicting interactions with other proteins: Computational docking studies can be used to screen for other potential protein targets beyond AChE and carboxylesterases, helping to identify new mechanisms of toxicity or biotransformation.

Modeling environmental degradation: Simulating the hydrolysis and oxidation of this compound in different environmental compartments (e.g., water, soil) to predict its persistence, transformation products, and environmental fate.

Table 1: Predicted Leaving Groups in the Inhibition of Acetylcholinesterase by Isomalathion Isomers Based on Computational Modeling

| Isomer Configuration | Predicted Primary Leaving Group | Consequence of Interaction |

|---|---|---|

| This compound | Thiomethyl | Results in an O-methyl phosphate (B84403) adduct; enzyme is resistant to reactivation. acs.orgnih.gov |

| (1R,3R)-isomalathion | Diethyl thiosuccinyl | Results in an O,S-dimethyl phosphate adduct; enzyme is readily reactivated. acs.orgnih.gov |

Integration of Omics Technologies in Understanding Stereoselective Biochemical Responses

The advent of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a systems-level view of biological responses to chemical exposure. nih.govnih.gov Applying these technologies to the study of this compound can reveal the full spectrum of its stereoselective biochemical effects. Mass spectrometry (MS) has already emerged as a powerful tool for identifying proteins modified by organophosphates, which can serve as unique molecular biomarkers of exposure. nih.govresearchgate.netnih.gov

Future research in this area could focus on:

Toxicogenomics: Analyzing changes in gene expression (transcriptomics) in cells or organisms exposed to pure this compound versus its other stereoisomers. This can highlight the specific cellular pathways that are perturbed in a stereoselective manner.

Metabolomics: Tracking the metabolic fate of this compound and the downstream biochemical changes it induces. This can help identify specific biotransformation products and reveal stereoselective disruption of metabolic networks.

By integrating data from these different omics platforms, researchers can construct a comprehensive model of the stereoselective cellular response to this compound, linking initial molecular interactions to downstream physiological outcomes.

Exploration of this compound as a Model Compound for Stereochemical Research in Environmental Sciences

The distinct biological activities of different stereoisomers are a critical consideration in environmental science and toxicology. acs.org this compound, with its unique and well-documented mechanism of enzyme inhibition compared to its counterparts, serves as an excellent model compound for studying fundamental principles of stereochemistry in environmental systems.

The key feature that makes it a powerful model is the mechanistic shift in its interaction with serine hydrolases. nih.gov Studies have consistently shown that AChE inhibited by (1S)-isomers of isomalathion is resistant to reactivation by oximes, while enzyme inhibited by (1R)-isomers is readily reactivated. acs.orgnih.govnih.gov This stark, stereochemically driven difference in the stability of the enzyme-inhibitor complex provides a clear and measurable endpoint for research.

Future research can leverage this compound to:

Investigate Stereoselective Bioaccumulation and Degradation: Use pure this compound to study how stereochemistry affects its uptake, transport, and persistence in different organisms (e.g., aquatic invertebrates, plants, soil microbes) and environmental matrices.

Probe Enzyme Active Sites: Use this compound and its isomers to characterize the stereochemical preferences of various esterases and hydrolases from different species, providing insight into their evolution and function.

Assess Ecotoxicological Mechanisms: Compare the ecotoxicity of the four isomalathion stereoisomers to various non-target organisms to understand how stereoselectivity influences environmental risk. The known differences in toxicity to organisms like Daphnia magna provide a strong basis for such studies. researchgate.net

Development of Novel Research Tools and Probes Based on this compound Structure

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses reactive chemical probes to map the functional state of entire enzyme families. nih.govnih.gov The development of customized probes based on the this compound scaffold represents a promising frontier for discovering novel biological targets and understanding its mode of action.

While general organophosphate-based probes have been designed to profile serine hydrolases, creating probes specific to the isomalathion structure could yield more specific insights. nih.gov Future work could involve the synthesis of this compound analogues that incorporate:

A Reporter Tag: A terminal alkyne or azide (B81097) group for click chemistry, or a biotin (B1667282) tag, would allow for the visualization and affinity purification of proteins that are covalently modified by the probe. nih.gov

A Photoaffinity Label: To enable light-induced cross-linking to interacting proteins, capturing both covalent and non-covalent binding partners.

These novel probes would be invaluable tools to:

Identify previously unknown protein targets of this compound in complex biological samples.

Compare the protein interaction profiles of different isomalathion stereoisomers directly.

Isolate and identify specific enzymes responsible for its biotransformation.

Unveiling Undiscovered Biotransformation Pathways and Enzymes Relevant to this compound

While the inhibitory effects of this compound on target esterases are well-studied, the specific pathways and enzymes responsible for its detoxification and degradation are less understood. acs.orgnih.gov The biotransformation of organophosphates can involve oxidation, hydrolysis, and conjugation reactions, often catalyzed by enzymes such as cytochrome P450s (CYPs), carboxylesterases, and phosphotriesterases (PTEs). mdpi.comcsic.esmdpi.com

Isomalathion is known to be a potent inhibitor of the carboxylesterases that detoxify malathion (B1675926), but the enzymes that metabolize isomalathion itself, particularly in a stereoselective manner, require further investigation. doi.org Emerging research should focus on:

Screening for Microbial Degraders: Isolating and characterizing bacteria and fungi from contaminated environments that can use this compound as a carbon or phosphorus source. This could lead to the discovery of novel PTEs or other hydrolases with high stereospecificity.

Characterizing Human P450 Metabolism: Investigating which specific human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) are involved in the oxidative metabolism of this compound and whether this process is stereoselective. doi.orgresearchgate.net

Identifying Phosphotriesterases (PTEs): PTEs are a class of enzymes known to hydrolyze organophosphates with varying degrees of stereoselectivity. mdpi.comnih.gov Future studies should test the ability of known PTEs to hydrolyze this compound and search for new PTEs that are particularly efficient against this isomer. This could have applications in bioremediation and the development of catalytic bioscavengers.

Uncovering these pathways is crucial for accurately modeling the toxicokinetics of this compound and for developing strategies to mitigate its environmental impact.

Q & A

Q. How can researchers ensure reproducibility when documenting this compound synthesis and characterization?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR, MS, and chromatographic data in public repositories (e.g., Zenodo). Provide detailed synthetic protocols in Supplementary Information, including solvent purity, stirring rates, and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.